molecular formula C22H24F2N6O3 B15194648 Onradivir monohydrate CAS No. 2375241-19-1

Onradivir monohydrate

Cat. No.: B15194648
CAS No.: 2375241-19-1
M. Wt: 458.5 g/mol
InChI Key: XUXVTSUIFIUZSZ-MJSCHBGXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Onradivir monohydrate is a novel antiviral agent developed for the treatment of influenza A virus infections. Its chemical name is (2S,3S)-3-{[6-cyclopropyl-5-fluoro-2-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino}bicyclo[2.2.2]octane-2-carboxylic acid monohydrate, with the molecular formula C₂₂H₂₂F₂N₆O₂·H₂O . It selectively inhibits influenza A virus replication by targeting polymerase basic protein 2 (PB2), a critical component of the viral RNA polymerase complex .

Clinically, this compound is administered orally at a standard dose of 600 mg. However, patients with mild or moderate hepatic impairment exhibit significantly increased exposure (AUC and Cmax) compared to healthy controls, necessitating dose adjustments in these populations .

Properties

CAS No.

2375241-19-1

Molecular Formula

C22H24F2N6O3

Molecular Weight

458.5 g/mol

IUPAC Name

(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate

InChI

InChI=1S/C22H22F2N6O2.H2O/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32;/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28);1H2/t9?,10?,14-,16-;/m0./s1

InChI Key

XUXVTSUIFIUZSZ-MJSCHBGXSA-N

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Onradivir monohydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of pyrimidine derivatives and various reagents to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the preparation of intermediates, purification, and crystallization to obtain the monohydrate form .

Chemical Reactions Analysis

Stability Under Physiological Conditions

Onradivir monohydrate demonstrates remarkable stability across physiological pH ranges, critical for oral bioavailability :

pH Stability Profile

pH RangeStability OutcomeSignificance
1.2–2.0Stable (>95% intact after 24h)Resists gastric acid degradation
6.8–7.4Partially hydrolyzes (5–10% degradation)Maintains efficacy in bloodstream
8.0–9.0Rapid hydrolysis of sugar-phosphate bonds (≥30%)Limits use in alkaline environments

Solid-state stability studies indicate no significant degradation under controlled humidity (25°C/60% RH), though water absorption at >75% RH increases molecular mobility, risking hydrolysis .

Degradation Pathways

Primary degradation mechanisms include:

  • Hydrolysis : Cleavage of glycosidic bonds in acidic/alkaline conditions, yielding free nucleobase and sugar-phosphate fragments .

  • Oxidation : Susceptibility of the nucleobase’s amine groups to oxidative stress, forming N-oxides (detected via LC-MS) .

  • Cyclization : Under high-temperature storage (>40°C), intramolecular reactions form tricyclic byproducts, reducing antiviral potency .

Degradation Products

PathwayConditionsMajor ByproductsBioactivity Impact
HydrolysispH >8.0, 37°CAdenine derivative, ribitol-PO₄Loss of RNA incorporation
OxidationLight exposure, O₂N-oxide metabolitesUncharacterized toxicity
Cyclization40°C, 75% RH, 1 monthTricyclic fused-ring compound90% reduced viral inhibition

Drug-Excipient Interactions

  • Maillard Reaction : With reducing sugars (e.g., lactose), forms glycation adducts at high humidity .

  • Transacylation : In formulations containing ester-based plasticizers, acyl transfer occurs, altering solubility .

Excipient Compatibility Data

ExcipientInteraction TypeOutcome
LactoseMaillard reactionBrown discoloration after 3 months
Magnesium stearateNoneStable over 12 months
PVP K30Hydrogen bondingEnhanced dissolution rate

Mechanistic Role in Antiviral Activity

Onradivir’s chemical structure enables its incorporation into viral RNA via competitive inhibition of RNA polymerase. The monophosphate form (active metabolite) mimics ATP, causing chain termination . In vitro studies show EC₅₀ values of 0.8–12 nM against influenza A/H1N1 and A/H3N2 strains, correlating with its resistance to enzymatic hydrolysis in host cells .

Scientific Research Applications

Onradivir monohydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.

    Biology: Employed in research to understand the biological pathways and molecular targets involved in influenza virus replication.

    Medicine: Investigated for its potential therapeutic effects in treating influenza and other viral infections.

    Industry: Utilized in the development of antiviral drugs and formulations

Mechanism of Action

The mechanism of action of Onradivir monohydrate involves inhibiting the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. By binding to the active site of neuraminidase, this compound effectively blocks the enzyme’s activity, preventing the spread of the virus within the host. This inhibition reduces the viral load and alleviates the severity of symptoms .

Comparison with Similar Compounds

This compound

  • Hepatic Impairment : Patients with mild (Child-Pugh A) and moderate (Child-Pugh B) impairment showed 68.5% and 197% higher AUC₀–∞, respectively, versus healthy controls. Dose adjustments are recommended .

Entecavir Monohydrate

  • Stability : High melting point (>220°C) and solubility in polar solvents (e.g., DMSO) .
  • Clinical Use : Long-term HBV suppression with minimal resistance development due to high genetic barrier .

Hydrate Form Implications

Hydration in pharmaceuticals influences physicochemical properties. For example, sodium tartrate dihydrate exhibits higher radiation stability than its anhydrous form . Entecavir’s monohydrate form similarly enhances crystallinity and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.